molecular formula C7H11N3O2 B054317 N-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)formamide CAS No. 122384-65-0

N-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)formamide

Cat. No.: B054317
CAS No.: 122384-65-0
M. Wt: 169.18 g/mol
InChI Key: INXAEIKSZDDPIR-UHFFFAOYSA-N
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Description

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring. This reaction is often carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of oxadiazoles, including N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the formamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, oxadiazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The formamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide is unique due to its specific structure, which combines the oxadiazole ring with a formamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.

Properties

CAS No.

122384-65-0

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide

InChI

InChI=1S/C7H11N3O2/c1-5(2)7-9-6(10-12-7)3-8-4-11/h4-5H,3H2,1-2H3,(H,8,11)

InChI Key

INXAEIKSZDDPIR-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=NO1)CNC=O

Canonical SMILES

CC(C)C1=NC(=NO1)CNC=O

Origin of Product

United States

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